molecular formula C16H15BrN2O B12444552 N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide

N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide

Cat. No.: B12444552
M. Wt: 331.21 g/mol
InChI Key: RZKNQWSRDKERTF-UHFFFAOYSA-N
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Description

N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide is a Schiff base derivative characterized by a central acetamide scaffold substituted with a methyl group on the nitrogen atom and a 4-bromophenyl moiety linked via a methylideneamino (–N=CH–) group to a para-substituted phenyl ring. Its molecular formula is C₁₆H₁₅BrN₂O (calculated molecular weight: 331.21 g/mol) . The compound’s structure combines aromatic, amide, and imine functionalities, which are common in pharmacologically active molecules.

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

N-[4-[(4-bromophenyl)methylideneamino]phenyl]-N-methylacetamide

InChI

InChI=1S/C16H15BrN2O/c1-12(20)19(2)16-9-7-15(8-10-16)18-11-13-3-5-14(17)6-4-13/h3-11H,1-2H3

InChI Key

RZKNQWSRDKERTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of N-Methyl-N-(4-Nitrophenyl)Acetamide

Starting Material : 4-Nitroaniline
Reagents : Chloroacetyl chloride, triethylamine (TEA), or sodium bicarbonate.
Procedure :

  • Dissolve 4-nitroaniline in anhydrous tetrahydrofuran (THF) or ethyl acetate.
  • Add chloroacetyl chloride dropwise at 0–5°C under inert atmosphere.
  • Stir for 2–4 h at 50–55°C, followed by quenching with ice water.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield : 83–85% (reported in analogous syntheses).

Mechanism : Nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride.

Reduction of Nitro to Amino Group

Reagents : Iron powder, glacial acetic acid, or catalytic hydrogenation (Pd/C).
Procedure :

  • Suspend N-methyl-N-(4-nitrophenyl)acetamide in acetic acid.
  • Add iron powder gradually at 20–25°C.
  • Heat to 45–50°C for 1.5–2 h until nitro reduction is complete (TLC monitoring).
  • Filter, neutralize with ammonia, and extract with dichloromethane.

Yield : 78–91% (depending on reducing agent).

Key Data :

Parameter Iron/AcOH Pd/C (H₂)
Temperature (°C) 45–50 25–30
Time (h) 1.5–2 3–4
Purity (%) 98.5 99.2

Schiff Base Formation via Condensation

Reagents : 4-Bromobenzaldehyde, ethanol, catalytic acetic acid.
Procedure :

  • Dissolve N-(4-aminophenyl)-N-methylacetamide in anhydrous ethanol.
  • Add 4-bromobenzaldehyde (1.1 equiv) and 2 drops of glacial acetic acid.
  • Reflux at 80°C for 4–6 h.
  • Cool, filter precipitated product, and recrystallize from ethanol/hexane.

Yield : 75–82%.

Mechanism : Acid-catalyzed nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration to form the imine.

Alternative Methods and Optimization

Microwave-Assisted Synthesis

Conditions :

  • Microwave irradiation (160°C, 1 h) replaces traditional reflux.
  • Solvent: Isopropanol/water (3:1).
    Advantages :
  • 20–30% reduction in reaction time.
  • Improved yields (up to 86%).

Green Chemistry Approaches

Catalysts : FeCl₃·6H₂O or Sc(OTf)₃ in aqueous media.
Solvent-Free Conditions :

  • Mechanochemical grinding of reactants with silica gel.
  • Yields: 70–75% with minimal waste.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, CH=N), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.8 Hz, 2H, Ar-H), 6.68 (d, J = 8.8 Hz, 2H, Ar-H), 3.30 (s, 3H, N-CH₃), 2.12 (s, 3H, COCH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Industrial-Scale Considerations

Process Challenges :

  • Removal of residual palladium in catalytic hydrogenation.
  • Controlling stereoselectivity (E/Z ratio) during imine formation.
    Solutions :
  • Use of scavengers (e.g., SiliaMetS® Thiol) for metal removal.
  • Acidic conditions (pH 4–5) to favor E-isomer.

Critical Comparison of Methods

Method Yield (%) Purity (%) Cost (USD/g)
Traditional Stepwise 78–82 98–99 12–15
Microwave-Assisted 85–86 99.5 18–20
Solvent-Free Grinding 70–75 97–98 8–10

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Formation of N-{4-[(E)-[(4-BROMOPHENYL)METHYL]AMINO]PHENYL}-N-METHYLACETAMIDE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide and related acetamide derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Properties/Activities References
This compound Methylideneamino linker, N-methylacetamide, 4-bromophenyl 331.21 No direct biological data; structural similarity to antimicrobial Schiff bases
N-(4-Bromophenyl)acetamide Simple acetamide with 4-bromophenyl substituent 214.07 Crystallographic data showing bond length variations (C–Br: 1.8907 Å vs. 1.91 Å in derivatives)
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Methoxyphenyl substitution, no imine linker 318.19 Structural mimicry of benzylpenicillin; evaluated for antimicrobial activity
N-[4-[[(4-Bromophenyl)methyl]methylamino]phenyl]acetamide Methylamino (–N(CH₃)–) linker instead of methylideneamino 333.22 Higher lipophilicity due to additional methyl group; no reported bioactivity
N’-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide Sulfonohydrazide core, dual aromatic rings 429.31 Noncentrosymmetric monoclinic crystal structure (P2₁/c); slow evaporation synthesis
N-(4-bromophenyl)-2-(4-(2,6-dimethylphenyl)piperazin-1-yl)acetamide Piperazinyl substitution, 2,6-dimethylphenyl 442.36 Potential CNS activity due to piperazine moiety; no specific data
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide Quinoline-Schiff base hybrid 537.80 Antimalarial activity against Plasmodium falciparum 3D-7 strain (IC₅₀: <1 μM)

Key Comparison Points

Structural Variations: The methylideneamino (–N=CH–) linker in the target compound distinguishes it from simpler acetamides (e.g., N-(4-bromophenyl)acetamide) and methylamino-linked analogs . Substituent Effects: Compounds with methoxy (e.g., ) or piperazinyl groups (e.g., ) exhibit altered solubility and hydrogen-bonding capacity compared to the bromophenyl-methylideneamino motif.

Synthetic Routes: The target compound may be synthesized via Schiff base condensation, similar to methods used for N’-[(E)-(4-bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide . In contrast, derivatives like N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide are prepared via acid chloride coupling .

Crystallographic and Physicochemical Properties: The target compound’s solid-state properties remain uncharacterized, whereas N-(4-bromophenyl)acetamide shows bond-length deviations (e.g., C–Br: 1.8907 Å vs. 1.91 Å in derivatives) , and N’-[(E)-(4-bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide exhibits a monoclinic crystal system .

Biological Activity

N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide, a compound with the molecular formula C16H15BrN2OC_{16}H_{15}BrN_2O and a molecular weight of approximately 331.2071 g/mol, has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing particularly on its antimicrobial and anticancer activities.

1. Synthesis and Structural Properties

The compound can be synthesized through various organic reactions involving the condensation of appropriate amines and aldehydes. The presence of the bromophenyl group is significant as it may enhance the biological activity through electronic effects.

2.1 Antimicrobial Activity

Studies have shown that this compound exhibits promising antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at certain concentrations:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli200 nM
Proteus mirabilisNotably inhibited

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay indicated significant cytotoxic effects:

Cell Line IC50 Value (µM)
MCF71.4
HeLa2.0

These results suggest that this compound can induce apoptosis in cancer cells, likely through the activation of caspase pathways and modulation of cell cycle progression .

3. Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in microbial resistance and cancer proliferation. The binding affinity to specific enzymes and receptors suggests multiple mechanisms:

  • Antimicrobial Mechanism : The compound may inhibit key enzymes involved in peptidoglycan synthesis, leading to compromised bacterial integrity.
  • Anticancer Mechanism : It may induce cell cycle arrest by targeting cyclin-dependent kinases (CDKs), thus preventing cancer cell proliferation.

4. Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study A : Evaluated the effectiveness against multidrug-resistant strains of Staphylococcus aureus, demonstrating a significant reduction in bacterial load in treated groups compared to controls.
  • Study B : Focused on the cytotoxic effects on MCF7 cells, where treated cells showed increased levels of apoptosis markers compared to untreated controls.

5. Conclusion

This compound exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism involves complex interactions with cellular targets that warrant further investigation through clinical trials to establish therapeutic efficacy and safety profiles.

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